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Abstract
Wolfiporia cocos (syn. Poria cocos), a fungus known in Traditional Chinese Medicine (TCM) as

Fuling, has been used for over two millennia to treat a wide array of ailments.[1] Its sclerotium,

the primary medicinal part of the fungus, is rich in bioactive compounds, with triterpenoids and

polysaccharides being the most significant.[2][3][4] This technical guide provides an in-depth

overview of the ethnobotanical applications of W. cocos, with a specific focus on the

pharmacological activities of its triterpenoid constituents. We present a compilation of

quantitative data, detailed experimental protocols for the extraction, isolation, and bioactivity

assessment of these compounds, and visual representations of the key signaling pathways

they modulate. This document is intended to serve as a comprehensive resource for

researchers and professionals in the field of natural product drug discovery and development.

Introduction: Ethnobotanical Significance of
Wolfiporia cocos
Wolfiporia cocos is a subterranean fungus that grows on the roots of pine trees and has a long

history of medicinal use in East Asian countries.[5][6] Traditionally, it has been prescribed for its

diuretic, sedative, and tonic effects.[7] In TCM, it is used to ameliorate conditions such as

edema, insomnia, spleen deficiency, vomiting, and anxiety.[1][6][8] Modern scientific

investigation has begun to validate these traditional uses, attributing the fungus's therapeutic
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properties to its rich phytochemical profile, particularly its triterpenoids and polysaccharides.[2]

[3][4] These compounds have been shown to possess a range of pharmacological activities,

including anti-inflammatory, anti-tumor, immunomodulatory, and antioxidant effects.[3][4][8]

Bioactive Triterpenoids of Wolfiporia cocos
The primary bioactive triterpenoids isolated from W. cocos are lanostane-type compounds.[9]

Among these, pachymic acid, dehydrotumulosic acid, polyporenic acid C, dehydrotrametenolic

acid, and dehydroeburicoic acid are some of the most studied.[9] These triterpenoids are

considered key chemical markers for evaluating the quality of W. cocos.[10][11]

Experimental Protocols
This section provides detailed methodologies for the extraction, quantification, and biological

evaluation of triterpenoids from Wolfiporia cocos.

Extraction and Isolation of Triterpenoids
A common method for extracting triterpenoids from the sclerotium of W. cocos involves solvent

extraction followed by chromatographic separation.

3.1.1. Ethanol Reflux Extraction

Preparation: Pulverize the dried sclerotium of W. cocos (2.0 kg) into a fine powder.[1]

Extraction: Add 10 L of 95% ethanol to the powdered material and perform reflux extraction

for 3 hours at room temperature. Repeat this process three times.[1]

Concentration: Combine the ethanol extracts and evaporate the solvent under vacuum to

yield a crude extract.[1]

3.1.2. Fractionation by Column Chromatography

Adsorption: Mix the crude extract with silica gel G (200–300 mesh).

Elution: Fractionate the mixture on a silica gel column using a gradient elution with petroleum

ether and ethyl acetate (from 100:0 to 75:15 to 1:1).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/32283190/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2020.505249/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1521235/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2020.505249/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1521235/full
https://www.mdpi.com/2072-6694/13/21/5351
https://www.mdpi.com/2075-1729/15/12/1884
https://www.mdpi.com/2075-1729/15/12/1884
https://www.mdpi.com/1420-3049/23/8/1839
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Western_Blot_Analysis_of_NF_B_Pathway_Proteins_with_Cornuside.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3699575/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3699575/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3699575/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15595688?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Further Purification: Collect and combine the fractions. Subject them to further

chromatography on a silica gel H column (60–120 mesh) with a step gradient of

cyclohexane-ethyl acetate (100:0 to 75:15) to isolate individual triterpenoid compounds.[1]

Quantitative Analysis by High-Performance Liquid
Chromatography (HPLC)
The quantification of specific triterpenoids is crucial for standardization and quality control.

3.2.1. Sample Preparation

Mashing and Soaking: Dehydrate W. cocos samples to a stable weight and mash them using

a pestle and mortar. Accurately weigh 3 grams of the ground sample and soak it in 30 mL of

methanol for 1 hour.[10]

Ultrasonic Treatment: Subject the mixture to ultrasonic treatment at 40°C for 30 minutes.[10]

Centrifugation: Adjust the mixture to a constant weight by adding methanol and then

centrifuge at 4000 × g for 15 minutes. The supernatant is used for HPLC analysis.[10]

3.2.2. HPLC Conditions

Column: Shim-pack GIST C18 column (100 mm × 2.1 mm, 1.9 μm).[10]

Mobile Phase: A gradient of methanol (A) and ultrapure water (B) is used as follows: 0–4

min, 50% to 90% A; 4–8 min, 90% A; 8–11 min, 90% to 100% A; 11–20 min, 100% A; 20–24

min, 100% to 50% A; 24–25 min, 50% A.[10]

Flow Rate: 0.30 mL/min.[10]

Detection Wavelength: 241 nm.[10]

Injection Volume: 1.0 μL.[10]

In Vitro Anti-Tumor Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an

indicator of cell viability and proliferation.
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Cell Seeding: Seed cancer cells (e.g., Panc-1, MiaPaca-2, AsPc-1, BxPc-3) into 96-well

plates at a density of 1,000 to 100,000 cells per well and allow them to attach for 6 to 24

hours.

Compound Treatment: Treat the cells with various concentrations of the isolated triterpenoids

or triterpene extract (PTE) for 24 to 72 hours.[9]

MTT Addition: Add 10 μL of MTT solution (5 mg/mL) to each well to achieve a final

concentration of 0.45 mg/mL.[9][12]

Incubation: Incubate the plates for an additional 1 to 4 hours at 37°C to allow for the

formation of formazan crystals.[9][12]

Solubilization: Add 100 μL of a solubilization solution (e.g., DMSO) to each well to dissolve

the formazan crystals.[12]

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

The absorbance is directly proportional to the number of viable cells.[12]

Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition
Assay
The Griess assay is used to measure nitric oxide production by macrophages, a key indicator

of inflammatory response.

Cell Culture: Culture RAW 264.7 macrophages in 96-well plates.

Stimulation and Treatment: Pre-treat the cells with various concentrations of triterpenoids for

1 hour before stimulating with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

Griess Reaction:

Collect 50 µL of the cell culture supernatant.

Add 50 µL of Griess Reagent I (sulfanilamide solution) to each sample.

Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution).
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Incubate for 10 minutes at room temperature.

Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite in the

samples is determined from a sodium nitrite standard curve.[13]

Immunomodulatory Activity: Cytokine Profiling by
ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of cytokines (e.g.,

TNF-α, IL-1β, IL-6) released by immune cells.

Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest

(e.g., anti-mouse TNF-α) and incubate overnight at 4°C.[6]

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2

hours at room temperature.[6]

Sample Incubation: Add cell culture supernatants (from triterpenoid-treated immune cells)

and standards to the wells and incubate for 2 hours at room temperature.[6]

Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1

hour at room temperature.[6]

Enzyme Conjugate: Wash the plate and add an enzyme-conjugated streptavidin (e.g.,

streptavidin-HRP). Incubate for 30 minutes at room temperature in the dark.[6]

Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate for 15-

30 minutes at room temperature in the dark.[6]

Stopping Reaction and Measurement: Add a stop solution and measure the absorbance at

450 nm.[6]

Quantitative Data Summary
The following tables summarize the quantitative data on the triterpenoid content and biological

activities of Wolfiporia cocos and its isolated compounds.

Table 1: Content of Major Triterpenoids in Different Tissues of Wolfiporia cocos
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Triterpenoid
Natural Sclerotium
(Surface Layer) (g/kg)

Pollution-Controlled
Cultured Sclerotium
(Surface Layer) (g/kg)

Dehydrotumulosic acid 12.3 ± 0.3 14.8 ± 0.8

Polyporenic acid C 0.9 ± 0.0 18.1 ± 0.6

Pachymic acid 1.3 ± 0.1 17.6 ± 1.3

Dehydrotrametenolic acid 13.5 ± 0.8 21.2 ± 1.5

Dehydroeburicoic acid 8.5 ± 0.2 9.1 ± 0.7

(Data sourced from[10])

Table 2: Anti-proliferative Activity (IC50 Values) of W. cocos Triterpenes on Pancreatic Cancer

Cell Lines

Compound/Ext
ract

Panc-1 (µg/mL
or µM)

MiaPaca-2
(µg/mL or µM)

AsPc-1 (µg/mL
or µM)

BxPc-3 (µg/mL
or µM)

PTE (24h) 28.3 µg/mL 29.4 µg/mL 13.7 µg/mL 1.2 µg/mL

PTE (48h) 24.5 µg/mL 23.0 µg/mL 11.3 µg/mL 1.0 µg/mL

Pachymic Acid

(24h)
- - - 0.26 µM

Dehydropachymi

c Acid (24h)
- - - 1.02 µM

Polyporenic Acid

C (24h)
- - - 21.76 µM

(Data sourced

from[7])

Table 3: Inhibitory Effects of W. cocos Triterpenoids on Nitric Oxide (NO) Production in LPS-

stimulated RAW 264.7 Cells

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.mdpi.com/1420-3049/23/8/1839
https://www.snapcyte.com/wp-content/uploads/2024/09/Invasion-Assay-Protocol.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15595688?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound IC50 (µM)

29-hydroxypolyporenic acid C 16.8 ± 2.7

Polyporenic acid C 18.2 ± 3.3

Poricoic acid GM 9.73

(Data sourced from[4][14])

Signaling Pathways Modulated by Wolfiporia cocos
Triterpenoids
Wolfiporia cocos triterpenoids exert their pharmacological effects by modulating various

intracellular signaling pathways. The following diagrams, generated using the DOT language,

illustrate some of the key pathways involved in their anti-inflammatory and anti-tumor activities.

Anti-Inflammatory Signaling
Triterpenoids from W. cocos have been shown to inhibit inflammatory responses by

suppressing the NF-κB and MAPK signaling pathways and activating the Keap1-Nrf2 pathway.
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Caption: Inhibition of NF-κB and MAPK pathways by W. cocos triterpenoids.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1521235/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC4516267/
https://www.benchchem.com/product/b15595688?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15595688?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Anti-Tumor Signaling
The anti-cancer effects of W. cocos triterpenoids are mediated through the induction of

apoptosis and cell cycle arrest, often involving the PI3K/Akt and MAPK/ERK pathways.
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Caption: Anti-tumor mechanisms of W. cocos triterpenoids.
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Experimental Workflow for Triterpenoid Bioactivity
Screening
The following diagram illustrates a typical workflow for the screening and evaluation of the

biological activity of W. cocos triterpenoids.
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Caption: Workflow for bioactivity screening of W. cocos triterpenoids.
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Conclusion
Wolfiporia cocos is a valuable source of bioactive triterpenoids with significant therapeutic

potential. The traditional ethnobotanical knowledge surrounding this medicinal fungus is now

being substantiated by modern scientific research, revealing the molecular mechanisms

underlying its pharmacological effects. The data and protocols presented in this guide offer a

foundation for further investigation into the anti-inflammatory, anti-tumor, and

immunomodulatory properties of these compounds. Continued research and development in

this area may lead to the discovery of novel drug candidates for the treatment of various

diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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